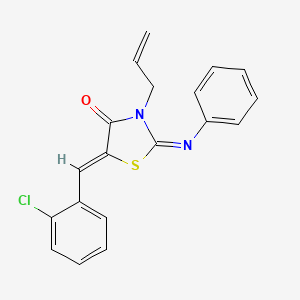![molecular formula C11H14N6O3S2 B2574638 1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1421528-85-9](/img/structure/B2574638.png)
1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H14N6O3S2 and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. One common approach starts with the synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, followed by the introduction of the methylsulfonyl group. This intermediate can then undergo further functionalization to introduce the triazole moiety and finally, the methyl group.
Industrial Production Methods: Industrial synthesis of this compound would leverage efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to scale up production while maintaining quality control.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The sulfonyl group can undergo oxidation to yield sulfone derivatives.
Reduction: The triazole moiety can be reduced to form amine derivatives under appropriate conditions.
Substitution: The heterocyclic nitrogen atoms can act as nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction.
Substitution: Electrophiles such as alkyl halides could be employed in nucleophilic substitution reactions.
Major Products Formed: Products vary depending on the reaction conditions but may include various functionalized derivatives with altered biological or chemical properties.
Scientific Research Applications: This compound finds relevance across several fields:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, aiding in the development of novel compounds.
Biology: Potential for modulating biological pathways due to its heterocyclic nature, making it a candidate for drug development.
Medicine: Preliminary studies might explore its efficacy as a therapeutic agent for certain diseases.
Industry: Its unique properties can be harnessed in material science, such as in the development of new materials or catalysts.
Mechanism of Action: The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Typically, the presence of multiple heterocyclic rings suggests it might interact with enzymes or receptors, modulating their activity. Detailed studies would reveal the precise pathways involved.
Comparison with Similar Compounds: Similar compounds might include other heterocycle-containing molecules:
Comparison Highlights:
Structural Uniqueness: The specific combination of thiazolo[5,4-c]pyridine and triazole rings sets it apart.
Functional Diversity: Offers different reactivity due to the presence of the sulfonyl group.
Comparación Con Compuestos Similares
Thiazolo[5,4-c]pyridine derivatives
1H-1,2,3-triazole derivatives
Sulfonyl-containing heterocycles
Hope that sheds light on the fascinating world of this compound!
Propiedades
IUPAC Name |
1-methyl-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3S2/c1-16-5-8(14-15-16)10(18)13-11-12-7-3-4-17(22(2,19)20)6-9(7)21-11/h5H,3-4,6H2,1-2H3,(H,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIOYLKAKRXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)



![3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2574562.png)
![N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2574563.png)
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2574567.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2574574.png)
![5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2574575.png)


